molecular formula C13H14N2O2 B1313438 Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate CAS No. 76923-16-5

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate

Cat. No. B1313438
CAS RN: 76923-16-5
M. Wt: 230.26 g/mol
InChI Key: NIVCIGONLNLBNV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which are characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A specific example of synthesis involves condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

The molecular structure of pyrazoles, including Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, is a 5-membered ring structure consisting of three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agents

Pyrazole derivatives, including Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate, have been identified as potent antituberculosis agents. Their structural framework allows for the inhibition of mycobacterial growth, making them valuable in the development of new therapeutic drugs against tuberculosis .

Antimicrobial and Antifungal Applications

The compound’s ability to interact with microbial enzymes and receptors contributes to its antimicrobial and antifungal properties. This makes it a candidate for creating new treatments to combat resistant strains of bacteria and fungi .

Anti-inflammatory Properties

Research has shown that pyrazole derivatives can act as anti-inflammatory agents by modulating the body’s inflammatory response. This application is particularly relevant in the design of drugs to treat chronic inflammatory diseases .

Anticancer Research

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate is being explored for its anticancer potential. Its molecular structure allows it to target specific cancer cell lines, providing a pathway for the development of targeted cancer therapies .

Antidiabetic Drug Development

The compound’s interaction with biological targets related to glucose metabolism positions it as a promising candidate for antidiabetic drug development. It could lead to new treatments for managing diabetes mellitus .

Agriculture: Pest Control

In agriculture, this pyrazole derivative can be used to develop novel pesticides. Its chemical properties allow it to affect the nervous system of pests, offering a new approach to pest control without harming crops .

Coordination Chemistry

Due to its ability to act as a ligand, the compound finds applications in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and materials science .

Organometallic Chemistry

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate serves as a precursor in the synthesis of organometallic compounds. These compounds have applications in organic synthesis and industrial processes .

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for the research and development of Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate and similar compounds could involve exploring their potential applications in various fields of science, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Additionally, the development of new synthetic techniques and the study of their biological activity could also be areas of future research .

properties

IUPAC Name

ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9(2)14-15-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVCIGONLNLBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512845
Record name Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-5-phenyl-1h-pyrazole-4-carboxylate

CAS RN

76923-16-5
Record name Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76923-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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